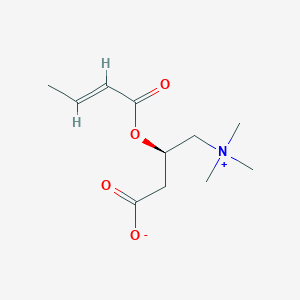
(R)-crotonylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-crotonylcarnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-crotonylcarnitine typically involves the esterification of crotonic acid with carnitine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-crotonylcarnitine may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-crotonylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
Wissenschaftliche Forschungsanwendungen
®-crotonylcarnitine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the production of dietary supplements and as an additive in certain food products.
Wirkmechanismus
The mechanism of action of ®-crotonylcarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids, forming acyl-carnitine esters, which are then transported across the mitochondrial membrane. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and the carnitine transporter proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylcarnitine: Another derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Similar to ®-crotonylcarnitine but involved in the transport of propionyl groups.
Butyrylcarnitine: Involved in the transport of butyryl groups.
Uniqueness
®-crotonylcarnitine is unique due to its specific role in the transport of crotonyl groups, which are intermediates in the metabolism of certain fatty acids. This specificity makes it a valuable compound for studying metabolic pathways and potential therapeutic applications related to fatty acid metabolism.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(3R)-3-[(E)-but-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h5-6,9H,7-8H2,1-4H3/b6-5+/t9-/m1/s1 |
InChI-Schlüssel |
HQDBMDGXEZLSNK-VUHVRTRXSA-N |
Isomerische SMILES |
C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)


![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
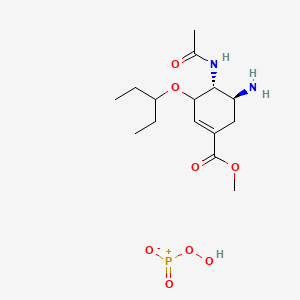

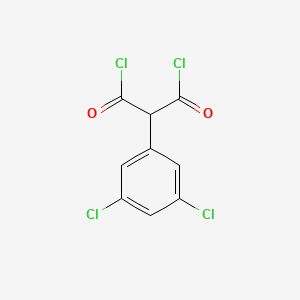
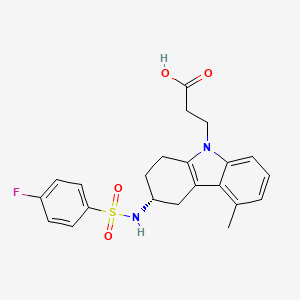

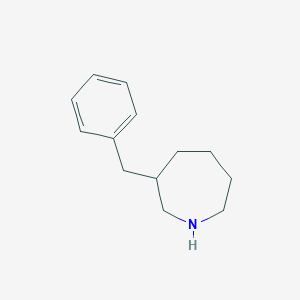
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
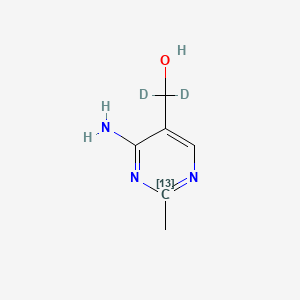
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)

